molecular formula C25H22F3N3O5S B2657244 (E)-diethyl 2-(((4-phenyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiazol-2-yl)imino)methyl)malonate CAS No. 304863-78-3

(E)-diethyl 2-(((4-phenyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiazol-2-yl)imino)methyl)malonate

Cat. No.: B2657244
CAS No.: 304863-78-3
M. Wt: 533.52
InChI Key: TWXDMWZQGJCZSQ-IPPBACCNSA-N
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Description

The compound contains several functional groups including an imino group, a carbamoyl group, a thiazolyl group, and a malonate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the imino group might participate in condensation reactions, while the carbamoyl group could be involved in hydrolysis reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity can be influenced by the functional groups in the compound. For example, the presence of the carbamoyl and malonate groups might increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased potency or selectivity .

Properties

IUPAC Name

diethyl 2-[(E)-[4-phenyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,3-thiazol-2-yl]iminomethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N3O5S/c1-3-35-22(33)18(23(34)36-4-2)14-29-24-31-19(15-9-6-5-7-10-15)20(37-24)21(32)30-17-12-8-11-16(13-17)25(26,27)28/h5-14,18H,3-4H2,1-2H3,(H,30,32)/b29-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXDMWZQGJCZSQ-IPPBACCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=NC1=NC(=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(/C=N/C1=NC(=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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